3-benzyl-1'-methyl-8-nitro-3'-propyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione
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Overview
Description
3-benzyl-1’-methyl-8-nitro-3’-propyl-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1’-methyl-8-nitro-3’-propyl-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione involves multiple steps. One common approach includes:
Friedel-Crafts Acylation: This step introduces the propyl group to the benzene ring.
Cyclization: The formation of the spiro structure involves cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-1’-methyl-8-nitro-3’-propyl-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Substitution: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative .
Scientific Research Applications
3-benzyl-1’-methyl-8-nitro-3’-propyl-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of this compound involves interactions with specific molecular targets. For instance, the nitro group can participate in redox reactions, while the spiro structure may interact with biological macromolecules through non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trimethylbenzene: Similar in having a benzene ring with multiple substituents.
Cycloalkanes: Similar in having cyclic structures.
Uniqueness
What sets 3-benzyl-1’-methyl-8-nitro-3’-propyl-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione apart is its spiro structure, which imparts unique chemical and physical properties, making it valuable for specific applications in various fields .
Properties
Molecular Formula |
C26H29N5O5 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
3'-benzyl-1-methyl-8'-nitro-3-propylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C26H29N5O5/c1-3-11-30-24(33)26(23(32)27(2)25(30)34)15-19-14-20(31(35)36)9-10-21(19)29-13-12-28(17-22(26)29)16-18-7-5-4-6-8-18/h4-10,14,22H,3,11-13,15-17H2,1-2H3 |
InChI Key |
GMYYKMJKKIUFBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2(CC3=C(C=CC(=C3)[N+](=O)[O-])N4C2CN(CC4)CC5=CC=CC=C5)C(=O)N(C1=O)C |
Origin of Product |
United States |
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